molecular formula C11H10ClN3O2 B8769833 Methyl 1-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)cyclopropanecarboxylate

Methyl 1-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)cyclopropanecarboxylate

Cat. No.: B8769833
M. Wt: 251.67 g/mol
InChI Key: TUBGIJXAIMTHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C11H10ClN3O2 and its molecular weight is 251.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

methyl 1-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H10ClN3O2/c1-17-10(16)11(3-4-11)15-5-2-7-8(12)13-6-14-9(7)15/h2,5-6H,3-4H2,1H3

InChI Key

TUBGIJXAIMTHII-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)N2C=CC3=C2N=CN=C3Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of (4,6-dichloro-pyrimidin-5-yl)acetaldehyde (Preparation 208, 2 g, 10.5 mmol) and 1-Amino-cyclopropane-carboxylicacidmethylester hydrochloride (1.33 g, 11.6 mmol) in ethanol (30 mL) was added triethylamine (4.4 mL, 31.6 mmol) and the mixture heated in a sealed tube at 100° C. for 10 hours. Acetic acid (1.21 mL, 21.1 mmol) was then added and the mixture heated at 100° C. for additional 16 hours. The reaction mixture was cooled to room temperature and diluted with DCM (200 mL). The organic layer was washed with water (2×50 mL), brine (50 mL), dried (Na2SO4) and evaporated in vacuo. The crude material was purified by column chromatography on silica gel (gradient of hexane:EtOAc 100:0 to 90:10) to afford the title compound as a solid in 35% yield, 900 mg.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.21 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
35%

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